2-[4-(Morpholine-4-sulfonyl)-1H-imidazol-1-YL]-N-(2-phenylpropyl)acetamide
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Overview
Description
2-[4-(Morpholine-4-sulfonyl)-1H-imidazol-1-YL]-N-(2-phenylpropyl)acetamide is a complex organic compound that features a morpholine sulfonyl group, an imidazole ring, and a phenylpropyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Morpholine-4-sulfonyl)-1H-imidazol-1-YL]-N-(2-phenylpropyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring and the morpholine sulfonyl group. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions . The morpholine sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The key steps would include the formation of the imidazole ring, sulfonylation, and subsequent coupling with the phenylpropyl acetamide moiety.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Morpholine-4-sulfonyl)-1H-imidazol-1-YL]-N-(2-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield N-oxides, while reduction of the sulfonyl group would produce sulfides.
Scientific Research Applications
2-[4-(Morpholine-4-sulfonyl)-1H-imidazol-1-YL]-N-(2-phenylpropyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[4-(Morpholine-4-sulfonyl)-1H-imidazol-1-YL]-N-(2-phenylpropyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The sulfonyl group can form hydrogen bonds with biological macromolecules, influencing their function. The phenylpropyl acetamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: This compound also features an imidazole ring and has been studied for its antimicrobial activity.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound contains a sulfonamide group and has shown antiviral activity.
Uniqueness
2-[4-(Morpholine-4-sulfonyl)-1H-imidazol-1-YL]-N-(2-phenylpropyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholine sulfonyl group and the phenylpropyl acetamide moiety distinguishes it from other similar compounds, providing a unique scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C18H24N4O4S |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-(4-morpholin-4-ylsulfonylimidazol-1-yl)-N-(2-phenylpropyl)acetamide |
InChI |
InChI=1S/C18H24N4O4S/c1-15(16-5-3-2-4-6-16)11-19-17(23)12-21-13-18(20-14-21)27(24,25)22-7-9-26-10-8-22/h2-6,13-15H,7-12H2,1H3,(H,19,23) |
InChI Key |
KDGDVKHJPJLWLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)CN1C=C(N=C1)S(=O)(=O)N2CCOCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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